Benzalphthalide
Overview
Description
Benzalphthalide, also known as 3-Benzylidenephthalide, is an organic compound with the molecular formula C15H10O2 . It is an isobenzofuranone .
Synthesis Analysis
The synthesis of Benzalphthalide and its derivatives has been described in various studies. For instance, a series of 3-benzalphthalidyl-amino acids and their corresponding methyl esters, dipeptides, and tripeptide methyl esters have been synthesized .
Molecular Structure Analysis
The molecular structure of Benzalphthalide consists of a benzene ring fused with a phthalide . The IUPAC name for Benzalphthalide is (3Z)-3-benzylidene-2-benzofuran-1-one .
Chemical Reactions Analysis
Benzalphthalide can undergo various chemical reactions. For example, it can react with hydrazine hydrate to yield phthalazinones .
Scientific Research Applications
Antifungal Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzalphthalide derivatives, specifically polysubstituted phthalazinone derivatives, have been synthesized and tested for their antifungal activity against a panel of pathogenic and clinically important yeasts and filamentous fungi .
- Methods of Application: The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one was synthesized and tested for its antifungal activity .
- Results: This compound exhibited a remarkable antifungal activity against standardised strains of dermatophytes and Cryptococcus neoformans .
Iron Binding
- Scientific Field: Biochemistry
- Application Summary: Benzalphthalide is a class of siderophores, small molecules known for their high iron binding capacity, essential for all life forms requiring iron .
- Methods of Application: Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results: Siderophores play a crucial role in regulating bioavailable iron levels .
Absorption Promoter
- Scientific Field: Pharmacology
- Application Summary: Benzaldehyde, a component of Benzalphthalide, has been found to elevate the absorption of lower bioavailability drugs .
- Methods of Application: The study indicated that benzaldehyde remarkably elevated the absorption of lower bioavailability drugs (ACV and HTZ) in vivo and in vitro .
- Results: Benzaldehyde was found to be effective in promoting the absorption of certain drugs .
UV Absorber
- Scientific Field: Cosmetic Science
- Application Summary: Benzalphthalide has been identified as a potential UV absorber . This could make it useful in the formulation of sunscreens or other cosmetic products designed to protect the skin from harmful UV radiation .
- Methods of Application: While the exact methods of application would depend on the specific product formulation, typically UV absorbers are incorporated into the product during the manufacturing process .
- Results: The effectiveness of Benzalphthalide as a UV absorber would need to be evaluated through in vitro and in vivo testing .
Anti-Dengue Drug
- Scientific Field: Pharmacology
- Application Summary: Benzothiazole containing naphthalenoxybenzamide, a derivative of Benzalphthalide, has been identified as a potential candidate for a novel anti-dengue drug .
- Methods of Application: The compound was identified through high throughput screening (HTS) of 250 compounds .
- Results: The compound was found to target the dengue virus protease (DENV PR), making it a promising candidate for further research .
Anti-Inflammatory Agent
- Scientific Field: Pharmacology
- Application Summary: Benzalphthalide has been found to have anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation, such as arthritis or certain skin conditions .
- Methods of Application: While the exact methods of application would depend on the specific condition being treated, typically anti-inflammatory agents are administered orally or topically .
- Results: The effectiveness of Benzalphthalide as an anti-inflammatory agent would need to be evaluated through in vitro and in vivo testing .
Safety And Hazards
Future Directions
While the future directions for Benzalphthalide are not explicitly mentioned in the retrieved papers, similar compounds like benzothiazole derivatives have been suggested for the development of novel antibacterial molecules . This suggests that Benzalphthalide could also be explored for its potential in developing new therapeutic agents.
properties
IUPAC Name |
(3Z)-3-benzylidene-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPZXMEBGTPLM-UVTDQMKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzalphthalide | |
CAS RN |
4767-56-0, 575-61-1 | |
Record name | Benzalphthalide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzalphthalide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-benzylidenephthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZALPHTHALIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R93GN14K61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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